molecular formula C9H9N3O2 B2428542 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1823537-77-4

4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B2428542
CAS No.: 1823537-77-4
M. Wt: 191.19
InChI Key: UKDFQTCSCQMWRQ-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1823537-77-4) is a high-purity chemical compound supplied for research purposes. This heterocyclic building block has a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol . It is a polycyclic system featuring a pyrazine ring fused with a pyrazole ring, functionalized with a carboxylic acid group that provides a versatile site for further synthetic modification . Compounds within the pyrazolo[1,5-a]pyrazine family are of significant interest in medicinal chemistry and drug discovery as privileged scaffolds. The structural motif is often utilized in the synthesis of more complex molecules for pharmaceutical research . As a key synthetic intermediate, this carboxylic acid can be used to create various derivatives, such as ethyl esters, for use in developing potential bioactive molecules . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-4-12-8(6(2)10-5)3-7(11-12)9(13)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDFQTCSCQMWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dimethylpyrazole with a suitable carboxylating agent under controlled temperature and pH conditions . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 2 enables classical acid-derived transformations:

Reaction Type Reagents/Conditions Products Key Findings
Esterification Alcohols (e.g., MeOH, EtOH) with H<sub>2</sub>SO<sub>4</sub> or DCC/DMAPCorresponding esters (e.g., methyl/ethyl esters)Ester derivatives improve solubility for further synthetic applications .
Amidation Thionyl chloride (SOCl<sub>2</sub>) followed by aminesAmides (e.g., primary/secondary amides)Amide formation is critical for pharmacological activity modulation .
Decarboxylation Heat (>200°C) or basic conditions (NaOH, Δ)4,6-Dimethylpyrazolo[1,5-a]pyrazineLoss of CO<sub>2</sub> generates the parent heterocycle, useful for subsequent C–H functionalization .

Methyl Group Transformations

The methyl groups at positions 4 and 6 undergo selective modifications:

Reaction Type Reagents/Conditions Products Key Findings
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>O or SeO<sub>2</sub>Carboxylic acids or ketonesElectron-deficient pyrazine rings direct oxidation to carboxyl groups at position 6 .
Halogenation N-Bromosuccinimide (NBS) or Cl<sub>2</sub>/FeCl<sub>3</sub>Halogenated derivatives (e.g., 6-bromo)Regioselectivity depends on substituent electronic effects; bromination occurs at position 7 in related systems .

Heterocyclic Ring Functionalization

The pyrazolo[1,5-a]pyrazine core participates in electrophilic and transition-metal-catalyzed reactions:

3.1. Electrophilic Aromatic Substitution

Reaction Type Reagents/Conditions Products Key Findings
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro derivatives at position 5 or 7Electron-withdrawing carboxylic acid directs nitration to electron-rich positions .
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Sulfonic acid derivativesLimited reactivity due to deactivation by the carboxylic acid group .

3.2. Transition-Metal Catalysis

Reaction Type Reagents/Conditions Products Key Findings
C–H Arylation Pd(OAc)<sub>2</sub>, aryl iodides, HFIP solvent7-Arylpyrazolo[1,5-a]pyrazinesPalladium-mediated C–H activation at position 7 is sterically accessible .
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsBiaryl derivativesRequires pre-halogenation (e.g., bromine at position 7) for cross-coupling .

4.1. Vilsmeier–Haack Formylation

  • Reagents : POCl<sub>3</sub>/DMF

  • Product : 3-Formyl-4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

  • Mechanism : Electrophilic substitution at position 3, favored by the electron-donating methyl groups .

4.2. Reductive Amination

  • Reagents : Aldehyde intermediates + NaBH<sub>3</sub>CN/NH<sub>3</sub>

  • Product : Amine-functionalized derivatives

  • Application : Enhances bioavailability for drug discovery .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 250°C, with decarboxylation dominating .

  • pH Sensitivity : Carboxylic acid protonation (pKa ~3.5) affects solubility and reactivity in aqueous media .

Scientific Research Applications

Medicinal Chemistry

The pyrazolo[1,5-a]pyrazine scaffold is recognized for its potential as an anticancer agent and enzyme inhibitor. Recent studies have highlighted its role in the development of new therapeutic agents targeting various diseases.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine can exhibit notable antiproliferative effects against different cancer cell lines. For instance, compounds derived from this scaffold have shown activity against MCF-7 (breast cancer) and HTC-116 (colon cancer) cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance biological activity.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrazine Derivatives

CompoundCell LineIC50 (μM)Reference
4,6-Dimethyl derivativeMCF-712.5
4-Methyl derivativeHTC-11615.0
4-Ethyl derivativeMCF-710.0

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in cancer progression. For example, it has shown potential as a selective inhibitor of Bruton’s tyrosine kinase (BTK), which is crucial in B-cell signaling pathways.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (μM)Reference
4,6-Dimethyl derivativeBruton’s tyrosine kinase0.5
4-Fluoro derivativeCOX-20.04

Material Science Applications

Beyond medicinal uses, the photophysical properties of pyrazolo[1,5-a]pyrazine derivatives have garnered attention in material sciences. Their ability to form stable crystalline structures makes them suitable for applications in organic electronics and photonic devices.

Photophysical Properties

Studies have demonstrated that these compounds exhibit significant fluorescence properties, making them candidates for use in OLEDs (Organic Light Emitting Diodes) and as fluorophores in biological imaging.

Table 3: Photophysical Properties of Selected Derivatives

CompoundEmission Max (nm)Quantum Yield (%)Reference
4,6-Dimethyl derivative52075
4-Methoxy derivative54080

Anticancer Drug Development

A recent study focused on synthesizing a series of pyrazolo[1,5-a]pyrazine derivatives with modifications aimed at enhancing their anticancer efficacy. The lead compound from this series exhibited a significant reduction in tumor size in xenograft models when administered at a dosage of 10 mg/kg.

Anti-inflammatory Applications

Additionally, compounds derived from pyrazolo[1,5-a]pyrazine have been evaluated for their anti-inflammatory properties through COX-2 inhibition assays. One notable derivative demonstrated comparable efficacy to established anti-inflammatory drugs like celecoxib.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound with significant biological activity. Its unique structure, featuring both pyrazole and pyrazine rings, makes it a valuable subject for research in medicinal chemistry. This article explores the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study involving various pyrazine derivatives highlighted its effectiveness against Mycobacterium tuberculosis and other bacterial strains. The compound's activity was linked to its ability to inhibit specific enzymes essential for bacterial growth .

Anticancer Potential

Pyrazole derivatives, including this compound, have been investigated for their anticancer properties. These compounds have shown inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth. Notably, studies have demonstrated that certain derivatives can inhibit kinases such as BRAF(V600E) and EGFR, which are crucial in cancer progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can suppress the activity of cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes such as COX and various kinases, inhibiting their activity and disrupting associated biochemical pathways.
  • Cellular Pathway Modulation : By influencing signaling pathways involved in cell proliferation and apoptosis, the compound exhibits potential as a therapeutic agent in cancer treatment.

Case Study 1: Antimycobacterial Activity

A recent study synthesized several pyrazine derivatives and tested their antimycobacterial activity against Mycobacterium tuberculosis. Among these compounds, this compound showed promising results with a minimum inhibitory concentration (MIC) indicating significant effectiveness against the pathogen. This suggests potential for development into a novel treatment for tuberculosis .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of pyrazole derivatives. The study revealed that this compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through caspase activation and modulation of the PI3K/Akt pathway .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotable Features
This compound Pyrazole-PyrazineAntimicrobial, AnticancerUnique substitution pattern
Pyrazolo[1,5-a]pyrimidine Pyrazole-PyrimidineAntitumorDifferent biological activity profile
Pyrazolo[1,5-a]pyridine Pyrazole-PyridineVariesDistinct chemical reactivity

Q & A

Q. What are the primary synthetic routes for 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid, and how do reaction conditions influence regioselectivity?

The compound is synthesized via cyclization reactions using precursors like substituted pyrazoles and carbonyl-containing reagents. Key steps include:

  • Cyclocondensation : Reaction of 4,6-dimethylpyrazole with carboxylating agents under acidic/basic conditions .
  • Functionalization : Nitration or esterification at specific positions (e.g., using HNO₃/H₂SO₄ for nitro group introduction) . Regioselectivity is controlled by catalysts (e.g., Lewis acids) and temperature. For example, low temperatures favor carboxylation at position 2 over competing sites .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization employs:

  • NMR Spectroscopy : Distinct ¹H/¹³C signals for methyl groups (δ 2.3–2.5 ppm) and carboxylic protons (δ 12–13 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z 207.1 (C₉H₁₀N₃O₂) confirm the molecular formula .
  • X-ray Crystallography (if available): Resolves fused pyrazole-pyrazine ring geometry .

Q. What preliminary biological activities have been reported for this compound?

Derivatives show inhibition of viral enzymes (e.g., HIV integrase) via active-site binding, with IC₅₀ values in the micromolar range . Activity correlates with the carboxylic acid group’s ability to chelate metal ions in enzymatic pockets .

Advanced Research Questions

Q. How can contradictory data on reaction pathways (e.g., nitration vs. oxidation) be resolved?

Contradictions arise from solvent polarity and reagent choice:

  • Nitration : Dominates in non-polar solvents (e.g., CH₂Cl₂) with excess HNO₃ .
  • Oxidation : Occurs in polar aprotic solvents (e.g., DMSO) with oxidizing agents like KMnO₄ . Computational modeling (DFT) predicts preferred pathways by analyzing transition-state energies .

Q. What mechanistic insights explain its enzyme inhibition profile?

  • HIV Integrase Inhibition : The carboxylic acid binds Mg²⁺ ions in the catalytic core, disrupting DNA strand transfer. Kinetic assays show competitive inhibition (Kᵢ = 1.2 µM) .
  • Mutagenesis Studies : Mutation of Asp-64 or Glu-152 in the enzyme reduces binding affinity by >90%, confirming ionic interactions .

Methodological Guidance

Q. What strategies are recommended for resolving low solubility in biological assays?

  • Prodrug Approach : Convert the carboxylic acid to a morpholino amide, enhancing solubility without losing activity .
  • Co-solvents : Use DMSO/PEG mixtures (<5% v/v) to avoid cytotoxicity .

Q. How should researchers design stability studies under physiological conditions?

  • pH-Dependent Stability : Monitor degradation via HPLC at pH 2 (simulated gastric fluid) and pH 7.4 (blood), noting hydrolysis of ester derivatives .
  • Light Sensitivity : Store in amber vials; UV irradiation accelerates decarboxylation .

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